N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including anti-inflammatory and electrophysiological effects .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various starting materials and reaction pathways. For instance, the synthesis of N-substituted imidazolylbenzamides has been described, where the imidazolyl moiety serves as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity . Similarly, different substituted benzamides have been synthesized using 4-aminophenazone, indicating a versatile approach to creating a range of benzamide compounds with potential biological applications .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. X-ray crystallography is a common technique used to determine the structure of such compounds, providing insights into their molecular conformations and potential interactions with biological targets . The presence of substituents like the dimethylamino group and the sulfonylamino group can affect the compound's binding affinity and selectivity .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, leading to the formation of different heterocyclic structures. For example, reactions of N-sulfonylamines with azirines can competitively form thiadiazoles, oxathiazoles, and acrylamidines, showcasing the reactivity of the benzamide scaffold under different conditions . These reactions can be utilized to synthesize novel compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. The introduction of different functional groups can modulate these properties, enhancing the compound's efficacy and pharmacokinetic profile. For instance, the formation of hydrochloride salts can improve the solubility and bioavailability of the compounds .
Scientific Research Applications
Microwave-Mediated Synthesis of Heterocycles
Benzothiazole-based heterocycles have been synthesized using efficient, microwave-mediated methods, illustrating the compound's role as a building block for creating novel heterocyclic compounds with potential applications in drug development and material science (Darweesh, Mekky, Salman, & Farag, 2016).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, related to benzothiazole derivatives, have shown cardiac electrophysiological activity. Such compounds are explored as selective class III agents, underlining the therapeutic potential of benzothiazole derivatives in treating arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
Benzothiazole derivatives have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their ability to offer higher inhibition efficiencies than previously reported inhibitors suggests applications in materials science, particularly in corrosion prevention (Hu et al., 2016).
Bulk Heterojunction Solar Cells
The inclusion of dimethyl sulfoxide in solutions of polymers based on benzothiazole derivatives has been shown to improve the photovoltaic performance of bulk heterojunction solar cells. This illustrates the potential of benzothiazole-based compounds in the development of more efficient solar energy technologies (Chu et al., 2011).
Antimicrobial and Anticancer Agents
Benzothiazole derivatives have been synthesized with fluoro substitutions, showing significant antimicrobial and anticonvulsant activities, indicating their potential in pharmaceutical research for developing new therapeutic agents (Patel et al., 2009).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-8-11-17(12-9-14)31(28,29)26-19-7-5-4-6-18(19)22(27)25-23-24-21-16(3)15(2)10-13-20(21)30-23/h4-13,26H,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXPPTXSBOHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.